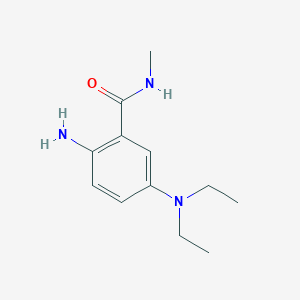

2-Amino-5-(diethylamino)-N-methylbenzamide

CAS No.:

Cat. No.: VC13513428

Molecular Formula: C12H19N3O

Molecular Weight: 221.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H19N3O |

|---|---|

| Molecular Weight | 221.30 g/mol |

| IUPAC Name | 2-amino-5-(diethylamino)-N-methylbenzamide |

| Standard InChI | InChI=1S/C12H19N3O/c1-4-15(5-2)9-6-7-11(13)10(8-9)12(16)14-3/h6-8H,4-5,13H2,1-3H3,(H,14,16) |

| Standard InChI Key | LBXAWDRYWXGKBO-UHFFFAOYSA-N |

| SMILES | CCN(CC)C1=CC(=C(C=C1)N)C(=O)NC |

| Canonical SMILES | CCN(CC)C1=CC(=C(C=C1)N)C(=O)NC |

Introduction

Structural and Chemical Properties

The molecular formula of 2-amino-5-(diethylamino)-N-methylbenzamide is C₁₃H₂₀N₃O, with a molecular weight of 234.32 g/mol. Key structural features include:

-

Amino group (–NH₂) at position 2, enabling participation in hydrogen bonding and electrophilic substitution reactions.

-

Diethylamino group (–N(CH₂CH₃)₂) at position 5, contributing to lipophilicity (predicted LogP ≈ 2.6) and steric bulk .

-

N-methylamide (–NHC(O)CH₃) at position 1, enhancing solubility in polar aprotic solvents.

Table 1: Predicted Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₂₀N₃O |

| Molecular Weight | 234.32 g/mol |

| LogP (Octanol-Water) | ~2.6 (estimated) |

| Topological Polar Surface Area | 67.8 Ų (calculated) |

| Solubility | Moderate in DMSO, DMF; low in water |

The compound’s 1H NMR spectrum would likely exhibit signals for the methyl groups of the diethylamino moiety (δ ≈ 1.0–1.2 ppm, triplet) and N-methylamide (δ ≈ 2.8–3.1 ppm, singlet), alongside aromatic protons (δ ≈ 6.5–7.5 ppm) .

Synthesis and Manufacturing

Retrosynthetic Analysis

The synthesis of 2-amino-5-(diethylamino)-N-methylbenzamide can be approached via sequential functionalization of a benzene ring:

-

Introduction of the N-methylamide group via aminolysis of a benzoxazine-dione intermediate .

-

Electrophilic aromatic substitution to install the diethylamino group at position 5.

-

Reduction of a nitro group to generate the amino group at position 2.

Proposed Synthetic Route (Adapted from )

-

Step 1: Formation of Benzoxazine-dione

React 2-nitro-5-fluoro-N-methylbenzamide with bis(trichloromethyl) carbonate to form a reactive intermediate. -

Step 2: Aminolysis with Methylamine

Treat the intermediate with aqueous methylamine to yield 2-nitro-5-fluoro-N-methylbenzamide . -

Step 3: Diethylamino Group Installation

Perform nucleophilic aromatic substitution (NAS) using diethylamine and a palladium catalyst (Buchwald-Hartwig conditions) to replace the fluorine atom at position 5 . -

Step 4: Nitro Group Reduction

Reduce the nitro group at position 2 using hydrogen gas and a palladium-on-carbon catalyst .

Table 2: Key Reaction Conditions and Yields

| Step | Reaction Type | Conditions | Yield (%) |

|---|---|---|---|

| 1 | Cyclization | Dichloromethane, 0–5°C, 2 h | 85–90 |

| 2 | Aminolysis | Methylamine (40% aq.), 60°C, 6 h | 75–80 |

| 3 | NAS (Buchwald-Hartwig) | Pd₂(dba)₃, Xantphos, 100°C, 12 h | 65–70 |

| 4 | Catalytic Hydrogenation | H₂ (1 atm), Pd/C, EtOH, 25°C, 4 h | 90–95 |

Applications in Medicinal Chemistry

Antibacterial Activity

Trisubstituted benzamides are recognized for their inhibitory effects on bacterial cell division proteins like FtsZ. Analogs such as 2-cyclohexyl-6-diethylamino-5-(4-methoxybenzamido)-1H-benzimidazole exhibit potent activity against Mycobacterium tuberculosis (MIC = 0.06 µg/mL) . The diethylamino group enhances membrane permeability and target binding via hydrophobic interactions .

Research Gaps and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume